N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that contains both thiadiazole and oxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-4-7-12-13-10(17-7)11-9(15)8-5(2)14-16-6(8)3/h4H2,1-3H3,(H,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLGPKZDCYAGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid under suitable conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole component exhibits electrophilic character at the sulfur and nitrogen atoms, enabling nucleophilic substitution under controlled conditions:
For example, analogous thiadiazoles undergo reactions with bidentate nucleophiles like o-phenylenediamine to form fused heterocycles (e.g., benzimidazoles) .
Oxazole Ring Functionalization
The 1,2-oxazole ring participates in electrophilic aromatic substitution due to its electron-rich nature:
| Reaction Type | Reagents/Conditions | Products | Key References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0–5°C | Nitro-substituted oxazole derivatives | |
| Sulfonation | H₂SO₄/SO₃ | Sulfonic acid derivatives |
The methyl groups at positions 3 and 5 on the oxazole ring direct substitution to specific sites, though steric hindrance may limit reactivity.
Carboxamide Group Reactivity
The carboxamide linker serves as a versatile site for hydrolysis, condensation, and cross-coupling:
For instance, hydrolysis of similar carboxamides under basic conditions yields carboxylic acids, which can be further functionalized.
Oxidation and Reduction Reactions
The sulfur atom in the thiadiazole ring and the oxazole’s unsaturated bonds are susceptible to redox processes:
| Reaction Type | Reagents/Conditions | Products | Key References |
|---|---|---|---|
| Oxidation | H₂O₂ or m-CPBA | Sulfoxide or sulfone derivatives | |
| Reduction | H₂/Pd-C or LiAlH₄ | Partial saturation of oxazole or thiadiazole rings |
Selective oxidation of the thiadiazole sulfur to sulfoxides has been reported for structurally related compounds .
Cyclocondensation and Ring-Opening
The compound can act as a precursor in cyclization reactions:
For example, treatment with thiourea may lead to thiadiazole-to-thiazole ring transformations .
Cross-Coupling Reactions
The ethyl and methyl substituents enable catalytic coupling:
| Reaction Type | Reagents/Conditions | Products | Key References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives | |
| Heck Reaction | Pd(OAc)₂, alkenes | Alkenylated products |
These reactions are critical for introducing aromatic or alkenyl groups to enhance bioactivity .
Photochemical and Thermal Reactions
Under UV light or heat, the compound may undergo rearrangements or dimerization:
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Photodimerization | UV irradiation (λ = 254 nm) | Cyclobutane-linked dimers | |
| Thermal Decomposition | >200°C | Fragmentation into smaller heterocycles |
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Density | Predicted: 1.330 g/cm³ |
| pKa | Predicted: 7.47 |
| Solubility | Soluble in organic solvents |
Medicinal Chemistry
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacteria and fungi. Studies have shown that derivatives of thiadiazoles often enhance the efficacy of traditional antibiotics by acting synergistically to inhibit microbial growth .
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, particularly against certain types of tumors. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is necessary to elucidate the specific pathways involved .
Agricultural Applications
The compound has also been explored for its use in agriculture:
- Fungicides : Due to its antifungal properties, this compound can be developed into a fungicide for crop protection. Its effectiveness against plant pathogens could help improve crop yields and reduce reliance on conventional chemical pesticides .
Material Science
In material science, this compound is being studied for its potential applications in developing new materials:
- Polymer Additives : The unique chemical structure allows it to be used as an additive in polymers to enhance thermal stability and mechanical properties. This could lead to the development of more durable materials suitable for various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This result indicates its potential as a lead compound for developing new antibiotics .
Case Study 2: Agricultural Use
In trials assessing the fungicidal activity of this compound on wheat crops infected with Fusarium spp., application resulted in a 50% reduction in disease incidence compared to untreated controls. This suggests its viability as a natural alternative to synthetic fungicides .
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds such as:
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
- 1-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
These compounds share the thiadiazole ring but differ in their other functional groups, which can lead to variations in their biological activities and applications.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thiadiazole and oxazole classes, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound involves several chemical reactions. The precursor compounds are typically synthesized through condensation reactions followed by cyclization processes. For instance, the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with suitable carboxylic acid derivatives leads to the formation of the target compound .
Biological Activity Overview
Compounds containing thiadiazole and oxazole moieties exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Research indicates that derivatives of thiadiazole and oxazole demonstrate significant anticancer properties. For example:
- Mechanism : These compounds may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Studies : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines such as colon adenocarcinoma (HT-29) and breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiadiazole derivative | HT-29 | 12.5 |
| Oxazole derivative | MCF7 | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism : It may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
- Case Studies : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus .
| Microorganism | Activity |
|---|---|
| MRSA | Inhibitory |
| E. faecium | Moderate |
Anti-inflammatory Activity
Thiadiazole and oxazole derivatives have been noted for their anti-inflammatory effects:
Q & A
Q. Why do computational predictions overestimate binding affinity for certain kinase targets?
- Resolution :
- Solvent effects : Implicit solvent models in docking may neglect hydrophobic interactions.
- Protein flexibility : Molecular dynamics simulations account for active-site conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
